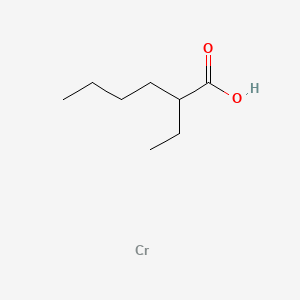

Chromium 2-ethylhexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

7329-33-1 |

|---|---|

Molecular Formula |

C8H16CrO2 |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

chromium;2-ethylhexanoic acid |

InChI |

InChI=1S/C8H16O2.Cr/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

NPCUWXDZFXSRLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Cr] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Chromium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydrous chromium 2-ethylhexanoate (B8288628), a versatile organochromium compound with significant applications in catalysis and polymer science. This document details established synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams to support laboratory research and development.

Introduction

Chromium 2-ethylhexanoate, with the chemical formula Cr(C₈H₁₅O₂)₃, exists in various forms, including hydrated and anhydrous states. The anhydrous form is particularly crucial for applications requiring strict moisture control, such as in catalysis for olefin polymerization. The structure of the synthesized complex can vary significantly depending on the synthetic route, often resulting in mononuclear, polynuclear, or oxo-centered clusters. This guide focuses on the preparation of the anhydrous compound.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: aqueous and anhydrous routes. The choice of method directly impacts the hydration state and the molecular structure of the final product.

Aqueous Synthesis Route

The aqueous method is a common approach that typically yields a hydrated, often polymeric, form of chromium(III) 2-ethylhexanoate. This method involves the reaction of a water-soluble chromium(III) salt with an alkali metal salt of 2-ethylhexanoic acid in an aqueous medium.

A typical reaction involves adding an aqueous solution of a Cr(III) salt, such as chromium nitrate (B79036) nonahydrate, to an aqueous solution of sodium 2-ethylhexanoate.[1] The resulting product is often a trinuclear, oxo-centered cluster with the general formula [Cr₃O(RCO₂)₆(H₂O)₃]⁺.[1] The product, which is often polymeric, can be extracted into an organic solvent like hexane (B92381) for isolation.[1]

Anhydrous Synthesis Routes

For applications demanding the anhydrous form, synthesis under inert and water-free conditions is essential. These methods typically employ anhydrous chromium salts and dried solvents.

Method 1: Salt Metathesis with CrCl₃(THF)₃

A robust method for preparing monomeric, neutral, and homoleptic chromium(III) carboxylates is through a rigorous anhydrous salt metathesis route.[1] This involves the reaction of the chromium(III) chloride-tetrahydrofuran complex (CrCl₃(THF)₃) with dry sodium 2-ethylhexanoate (NaEH) in anhydrous tetrahydrofuran (B95107) (THF).[1]

Method 2: Reaction with Anhydrous Chromium(II) Chloride

Another approach involves the use of anhydrous chromium(II) chloride. In this method, an equimolar mixture of triethylamine (B128534) and 2-ethylhexanoic acid in heptane (B126788) is added to a suspension of anhydrous chromium(II) chloride in heptane.[2] This reaction proceeds slowly to form a deep purple solution of chromium(II) bis(2-ethylhexanoate) and a precipitate of triethylammonium (B8662869) hydrochloride.[2] While this produces the chromium(II) salt, it is a key anhydrous precursor.

Experimental Protocols

Protocol for Aqueous Synthesis of Hydrated Chromium(III) 2-Ethylhexanoate

This protocol is adapted from a procedure described in U.S. Patent 3,968,135.[3]

-

Preparation of Sodium 2-Ethylhexanoate: Dissolve 120 g (3.0 moles) of sodium hydroxide (B78521) in 500 ml of distilled water. With stirring, add 475 g (3.3 moles) of 2-ethylhexanoic acid.

-

Preparation of Chromium Nitrate Solution: In a separate container, dissolve 200 g (0.5 mole) of chromium nitrate nonahydrate in 500 ml of distilled water.

-

Reaction: Slowly add the chromium nitrate solution to the sodium 2-ethylhexanoate solution with good stirring.

-

Extraction: After the addition is complete, add 500 ml of hexane and continue stirring for 10 minutes.

-

Washing and Isolation: Separate the layers. Wash the hexane layer containing the product with a dilute sodium hydroxide solution, water, a dilute sodium carbonate solution, and finally with distilled water.

-

Drying and Precipitation: Dry the hexane solution over anhydrous magnesium sulfate. Remove most of the hexane under reduced pressure. Slowly add the resulting concentrate to 500 ml of acetone (B3395972) to precipitate the product.

-

Final Product: Filter the resulting blue granular solid and air dry to yield the aquated chromium tri-2-ethylhexanoate.

Protocol for Anhydrous Synthesis of Chromium(III) 2-Ethylhexanoate

This protocol is based on the anhydrous salt metathesis route.[1]

-

Preparation of Reactants: Prepare a slurry of the chromium(III) chloride-tetrahydrofuran complex (CrCl₃(THF)₃) in anhydrous tetrahydrofuran (THF). In a separate flask, dissolve approximately 3.1 equivalents of dry sodium 2-ethylhexanoate (NaEH) in anhydrous THF.

-

Reaction: Combine the CrCl₃(THF)₃ slurry with the NaEH solution under an inert atmosphere (e.g., nitrogen or argon).

-

Stirring: Stir the reaction mixture for 24 hours at room temperature.

-

Work-up: The resulting product is typically an oily green substance. Further purification may involve filtration to remove any inorganic salts followed by removal of the solvent under vacuum.

Protocol for Anhydrous Synthesis of Chromium(II) bis(2-Ethylhexanoate)

This protocol is adapted from a procedure described by PrepChem.[2]

-

Preparation of Reactants: Prepare a suspension of 0.5 mole of anhydrous chromium(II) chloride in heptane. In a separate flask, prepare an equimolar mixture of triethylamine and 2-ethylhexanoic acid in heptane.

-

Reaction: Add the triethylamine and 2-ethylhexanoic acid mixture to the suspension of anhydrous chromium(II) chloride.

-

Observation: A slow reaction will occur, resulting in the formation of a deep purple solution and the precipitation of triethylammonium hydrochloride.

-

Isolation: Remove the precipitate by filtration.

-

Final Product: Remove the volatiles from the filtrate under vacuum to isolate the product as a purple oil.

Quantitative Data Summary

| Parameter | Aqueous Synthesis | Anhydrous Salt Metathesis | Anhydrous Cr(II) Route |

| Chromium Source | Chromium(III) nitrate nonahydrate[3] | CrCl₃(THF)₃[1] | Anhydrous Chromium(II) chloride[2] |

| Ligand Source | Sodium 2-ethylhexanoate[3] | Sodium 2-ethylhexanoate[1] | 2-Ethylhexanoic acid & Triethylamine[2] |

| Solvent(s) | Water, Hexane, Acetone[3] | Anhydrous Tetrahydrofuran[1] | Heptane[2] |

| Reaction Time | Not specified, involves multiple steps | 24 hours[1] | Described as "slow"[2] |

| Reaction Temp. | Not specified, likely ambient | Room Temperature[1] | Not specified |

| Product State | Aquated, blue granular solid[3] | Anhydrous, oily green product[4] | Anhydrous, purple oil[2] |

| Reported Yield | 54% (for aquated complex)[3] | Not specified | Not specified |

Diagrams

Workflow for Aqueous Synthesis

Caption: Workflow for the aqueous synthesis of hydrated chromium(III) 2-ethylhexanoate.

Workflow for Anhydrous Synthesis (Salt Metathesis)

References

Characterization of Trinuclear Chromium(III) 2-Ethylhexanoate Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) 2-ethylhexanoate (B8288628) is a coordination complex of significant interest, primarily due to its role as a precursor in catalytic systems, most notably in the selective trimerization of ethylene (B1197577) to 1-hexene.[1] While often referred to as Cr(EH)₃, its predominant and more stable form is a trinuclear, oxo-centered complex with the general formula [Cr₃O(O₂CR)₆L₃]⁺, where R is the 2-ethylhexyl group and L is a labile ligand, typically water.[2][3] This in-depth guide provides a comprehensive overview of the characterization of this trinuclear chromium(III) 2-ethylhexanoate complex, detailing the key analytical techniques used to elucidate its structure and properties. The information presented herein is intended to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and materials science.

Molecular Structure

The trinuclear chromium(III) 2-ethylhexanoate complex possesses a characteristic oxo-centered triangular core, where three chromium(III) ions are bridged by a central oxygen atom. Six 2-ethylhexanoate ligands bridge the chromium centers, and each chromium atom is typically coordinated to a terminal ligand, such as water, completing its octahedral coordination sphere.

Caption: A simplified representation of the trinuclear oxo-centered core.

Synthesis

The synthesis of trinuclear chromium(III) 2-ethylhexanoate typically involves the reaction of a chromium(III) salt with an excess of 2-ethylhexanoic acid or its sodium salt in a suitable solvent. The presence of water is often crucial for the formation of the trinuclear oxo-centered structure.

Experimental Protocol

-

Reactant Preparation: Dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in a minimal amount of deionized water. In a separate flask, dissolve a threefold molar excess of sodium 2-ethylhexanoate in a solvent mixture, such as ethanol (B145695) and water.

-

Reaction: Slowly add the aqueous solution of chromium(III) chloride to the sodium 2-ethylhexanoate solution with vigorous stirring.

-

Heating: Heat the reaction mixture to reflux for several hours. The color of the solution will typically change to a deep green.

-

Extraction: After cooling to room temperature, the product can be extracted into an organic solvent like toluene (B28343) or heptane. The organic layer is then washed with water to remove any unreacted salts.

-

Isolation: The solvent is removed under reduced pressure to yield the trinuclear chromium(III) 2-ethylhexanoate complex as a viscous green oil or solid.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of the 2-ethylhexanoate ligands to the chromium centers. The positions of the carboxylate stretching vibrations are indicative of the coordination mode.

| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Assignment |

| Asymmetric C=O Stretch | 1533 | Coordinated carboxylate |

| Symmetric C-O Stretch | 1031 | Coordinated carboxylate |

| C-H Stretch | 2958 | 2-ethylhexanoate alkyl chains |

Table 1: Characteristic FT-IR Absorption Bands.[4]

-

Sample Preparation: A small amount of the viscous liquid or solid complex is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr plates or a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Analysis: The positions and shapes of the carboxylate stretching bands are analyzed to confirm the coordination of the 2-ethylhexanoate ligands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the chromium(III) ions. The absorption maxima are characteristic of the octahedral coordination environment of the Cr(III) centers.

| Absorption Maxima (λ_max) | Molar Absorptivity (ε) | Assignment |

| ~430 nm | - | ⁴A₂g → ⁴T₂g |

| ~590 nm | - | ⁴A₂g → ⁴T₁g |

Table 2: Typical UV-Vis Absorption Data for Octahedral Cr(III) Complexes.

-

Solution Preparation: Prepare a dilute solution of the trinuclear chromium(III) 2-ethylhexanoate complex in a suitable solvent (e.g., toluene or chloroform) of known concentration.

-

Data Acquisition: Record the UV-Vis spectrum of the solution over a wavelength range of 300-800 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max) corresponding to the d-d electronic transitions of the Cr(III) ions.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the trinuclear nature of the complex and to determine its molecular weight. Electrospray ionization (ESI) is a commonly used soft ionization technique for such coordination complexes.

| m/z (mass-to-charge ratio) | Assignment |

| [M-L]⁺ | Loss of a terminal ligand |

| [M-RCOO]⁺ | Loss of a 2-ethylhexanoate ligand |

Table 3: Expected Fragments in the Mass Spectrum.

-

Sample Preparation: Dissolve a small amount of the complex in a suitable solvent compatible with the mass spectrometer's ionization source (e.g., acetonitrile (B52724) or methanol).

-

Infusion: Infuse the sample solution directly into the electrospray ionization source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range.

-

Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns that confirm the trinuclear structure. The isotopic distribution pattern for chromium should also be observed.[2]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and decomposition behavior of the complex.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 100-200 | Variable | Loss of coordinated water molecules |

| 250-400 | Significant | Decomposition of 2-ethylhexanoate ligands |

| >400 | - | Formation of chromium oxide residue |

Table 4: General Thermal Decomposition Profile.

Experimental Protocol

-

Sample Preparation: Place a small, accurately weighed amount of the complex into an alumina (B75360) or platinum crucible.

-

TGA/DSC Run: Heat the sample from room temperature to a final temperature of around 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the TGA curve to determine the temperatures at which mass loss occurs and the percentage of mass lost at each step. The DSC curve will indicate whether these processes are endothermic or exothermic.

Experimental and Logical Workflows

The characterization of the trinuclear chromium(III) 2-ethylhexanoate complex follows a logical workflow, starting from its synthesis and purification, followed by a series of spectroscopic and analytical techniques to confirm its structure and properties.

References

Spectroscopic Analysis of Chromium(III) 2-Ethylhexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(III) 2-ethylhexanoate (B8288628) is a coordination complex with significant industrial applications, notably as a key component in catalyst systems for olefin polymerization.[1] Its chemical nature, however, is complex, frequently involving an equilibrium between mononuclear species and more stable trinuclear, oxo-centered clusters. This complexity necessitates a multi-faceted spectroscopic approach for comprehensive characterization. This guide provides an in-depth overview of the primary spectroscopic techniques utilized in the analysis of Chromium(III) 2-ethylhexanoate, including Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Electron Paramagnetic Resonance (EPR) spectroscopy. Detailed experimental protocols, data interpretation, and the structural implications of the spectroscopic findings are discussed to provide a thorough resource for researchers in the field.

Introduction: The Structural Complexity of Chromium(III) 2-Ethylhexanoate

While often represented by the simple formula Cr(C₈H₁₅O₂)₃, commercially available Chromium(III) 2-ethylhexanoate is predominantly a more complex, trinuclear oxo-bridged species.[2] This structure, formally named Hexakis(μ-2-ethylhexanoato)-μ₃-oxotrichromium(III), with aquo ligands in the axial positions, [Cr₃O(2-EH)₆(H₂O)₃]⁺, is a critical consideration in any spectroscopic analysis. The presence of three paramagnetic Cr(III) centers in close proximity profoundly influences the spectroscopic outcomes, particularly in NMR and EPR. This guide will address the spectroscopic features of both the idealized mononuclear and the more prevalent trinuclear forms where data is available.

Spectroscopic Characterization Methodologies

A comprehensive understanding of Chromium(III) 2-ethylhexanoate requires the application of several complementary spectroscopic techniques. Each method provides unique insights into the molecular structure, bonding, and electronic properties of the complex.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the coordination of the 2-ethylhexanoate ligand to the chromium center. The vibrational frequencies of the carboxylate group are particularly sensitive to its coordination mode.

Key Spectral Features: The analysis of the carboxylate (COO⁻) stretching frequencies is paramount. The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations are diagnostic. In the free 2-ethylhexanoate anion, these bands are well separated. Upon coordination to a metal, their positions and separation (Δν = νₐₛ - νₛ) can indicate the coordination mode (monodentate, bidentate chelating, or bidentate bridging). For trinuclear oxo-chromium(III) carboxylates, the bridging coordination mode is expected.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| C-H Stretching | 2958 | Aliphatic C-H bonds in the ethylhexanoate ligand.[3] |

| C=O Stretching (asymmetric) | 1533 | Asymmetric stretching of the coordinated carboxylate group.[3] |

| C-O Stretching (symmetric) | 1031 | Symmetric stretching of the coordinated carboxylate group.[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the viscous liquid sample of Chromium(III) 2-ethylhexanoate is applied directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

-

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the coordinated 2-ethylhexanoate ligand.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the Chromium(III) ion. The positions and intensities of the absorption bands are indicative of the coordination geometry and the ligand field strength. For a d³ ion like Cr(III) in an octahedral environment, two spin-allowed d-d transitions are typically observed.

Key Spectral Features: Pseudo-octahedral Chromium(III) complexes are expected to display two primary absorption bands.[4] The presence of water molecules in the coordination sphere can also influence the spectrum; for instance, the fully aquated form of chromium tri-2-ethylhexanoate shows a strong absorption at 275 nm, which is absent in the deaquated, active form.[5]

| Transition | Approximate Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| ⁴A₂g → ⁴T₂g | 560 - 600 | Low |

| ⁴A₂g → ⁴T₁g(F) | 430 - 450 | Low |

| Ligand-to-Metal Charge Transfer (LMCT) | < 300 | High |

Note: The exact positions and intensities can vary depending on the specific solvent and the exact nature of the complex (mononuclear vs. trinuclear).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of Chromium(III) 2-ethylhexanoate is prepared in a suitable solvent (e.g., ethanol, chloroform, or cyclohexane) that does not absorb in the region of interest. The concentration should be adjusted to yield an absorbance between 0.1 and 1.5 AU for the main absorption bands.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Wavelength Range: 200-800 nm.

-

Cuvette: A 1 cm path length quartz cuvette is used.

-

Blank: The pure solvent is used as a reference.

-

-

Data Analysis: The absorption maxima (λₘₐₓ) are identified and the corresponding molar absorptivities are calculated using the Beer-Lambert law.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the polynuclear nature of the complex. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing charged, non-volatile coordination complexes.

Key Spectral Features: For the trinuclear oxo-bridged complex, the mass spectrum will not show the simple monomeric molecular ion. Instead, fragments corresponding to the trinuclear core are observed. The isotopic pattern for chromium (⁵⁰Cr, ⁵²Cr, ⁵³Cr, ⁵⁴Cr) will be evident in high-resolution spectra.

| m/z (observed) | Assignment |

| 1030.47 | [Cr₃O(2-EH)₆]⁺[2] |

| 1112.54 | [Cr₃O(2-EH)₆(ACN)₂]⁺ (in acetonitrile)[2] |

| 1153.58 | [Cr₃O(2-EH)₆(ACN)₃]⁺ (in acetonitrile)[2] |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the complex (typically 1-10 µM) is prepared in a solvent suitable for ESI, such as acetonitrile (B52724) or methanol.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition (Positive Ion Mode):

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Temperature: 150-300 °C

-

Mass Range: m/z 100-2000

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the parent ion clusters and their fragmentation patterns. The observed isotopic distribution is compared with the theoretical pattern for the assigned formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of paramagnetic compounds like Chromium(III) complexes presents unique challenges and opportunities. The unpaired electrons of the Cr(III) center cause large chemical shifts (paramagnetic shifts) and significant line broadening of the NMR signals.[6] This makes standard ¹H and ¹³C NMR difficult. However, the large chemical shift dispersion can also be advantageous, as it can resolve signals that would overlap in a diamagnetic compound.[6]

Key Spectral Features: Due to the paramagnetism, ¹H NMR spectra of Cr(III) complexes exhibit signals spread over a very wide range (e.g., -70 to +40 ppm).[6] The signals are often broad, and interpretation typically requires comparison with related complexes and theoretical calculations. For trinuclear complexes, the high degree of paramagnetism can lead to very broad signals, sometimes rendering them unobservable.[7]

Experimental Protocol: Paramagnetic NMR Spectroscopy

-

Sample Preparation: A relatively concentrated solution is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). The sample must be free of particulate matter.

-

Instrument: A high-field NMR spectrometer (≥ 400 MHz) is recommended to maximize chemical shift dispersion. A cryoprobe can improve sensitivity.

-

Data Acquisition:

-

Pulse Program: A simple pulse-acquire sequence is often used.

-

Spectral Width: A very large spectral width (e.g., 200 ppm or more) is necessary to encompass all paramagnetically shifted resonances.

-

Relaxation Delay: Short relaxation delays (d1) can be used due to efficient paramagnetic relaxation.

-

Acquisition Time: A short acquisition time is often sufficient due to the broad lines.

-

-

Data Analysis: The spectrum is referenced, and the broad, shifted signals are integrated and assigned, often with the aid of computational modeling.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is a technique that directly probes the unpaired electrons, making it highly specific for paramagnetic species like Cr(III). It provides information about the oxidation state of chromium and the symmetry of its coordination environment.

Key Spectral Features: For Cr(III) (a d³ ion with S=3/2), the EPR spectrum is characterized by the g-value and zero-field splitting (ZFS) parameters (D and E), which are sensitive to the ligand field symmetry.[8] For isolated Cr(III) ions in an octahedral environment, a strong signal with a g_eff > 3 may be observed.[8] In polycrystalline (powder) samples, the anisotropy of the g-tensor and ZFS can lead to complex, broad spectra. The g-values for many Cr(III) complexes are typically in the range of 1.98-2.01.[9]

Experimental Protocol: X-band EPR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat frozen solution or a polycrystalline powder. For solutions, a suitable solvent that forms a good glass upon freezing (e.g., toluene, 2-methyltetrahydrofuran) is used. The sample is placed in a quartz EPR tube and flash-frozen in liquid nitrogen.

-

Instrument: An X-band (~9.5 GHz) EPR spectrometer equipped with a cryostat for low-temperature measurements.

-

Data Acquisition:

-

Temperature: Typically performed at low temperatures (e.g., 77 K) to increase the spin-lattice relaxation time and obtain sharper signals.

-

Microwave Frequency: Recorded accurately.

-

Microwave Power: A low power is used to avoid saturation of the signal.

-

Modulation Frequency: 100 kHz.

-

Modulation Amplitude: Optimized to maximize signal without line broadening.

-

-

Data Analysis: The spectrum is analyzed to determine the g-values and, if possible, the ZFS parameters. This is often achieved by simulating the spectrum using specialized software.

Integrated Spectroscopic Workflow and Data Interpretation

The characterization of Chromium(III) 2-ethylhexanoate is best approached through an integrated workflow, where the results from each technique provide complementary information.

Caption: Integrated workflow for the spectroscopic analysis of Chromium(III) 2-ethylhexanoate.

The initial FTIR analysis confirms the successful coordination of the 2-ethylhexanoate ligand. Mass spectrometry then provides the crucial distinction between a mononuclear or polynuclear structure. UV-Vis and EPR spectroscopy probe the electronic structure and local environment of the Cr(III) centers. Finally, paramagnetic NMR, while challenging, can offer detailed structural information in solution. Together, these methods allow for a robust characterization of the complex.

Caption: Relationship between mononuclear and trinuclear forms and their key spectroscopic differentiators.

Conclusion

The spectroscopic analysis of Chromium(III) 2-ethylhexanoate is a non-trivial task that requires a suite of analytical techniques. The strong tendency of this compound to form stable, trinuclear oxo-centered clusters is a defining feature that is clearly identified through mass spectrometry. FTIR and UV-Vis spectroscopy confirm the coordination of the carboxylate ligand and describe the electronic environment of the chromium centers, respectively. The paramagnetic nature of the Cr(III) ion necessitates specialized approaches in NMR and is the very basis of EPR spectroscopy, which directly probes the unpaired electrons. By integrating the data from these diverse spectroscopic methods, a comprehensive and accurate structural and electronic description of Chromium(III) 2-ethylhexanoate can be achieved, providing essential knowledge for its application in catalysis and other fields.

References

- 1. Chromium(III) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III): Models for Potential Use of 19F NMR to Probe Cr(III)-Nucleotide Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3968135A - Chromium salt catalysts - Google Patents [patents.google.com]

- 6. web.vu.lt [web.vu.lt]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Thermal Stability of Chromium (III) 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Chromium(III) 2-ethylhexanoate (B8288628). While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document compiles information from studies on analogous chromium carboxylates to present a detailed projection of its thermal behavior, including decomposition pathways and relevant experimental protocols.

Introduction

Chromium(III) 2-ethylhexanoate, with the chemical formula Cr(C₈H₁₅O₂)₃, is a coordination complex of significant interest in various industrial applications, notably as a catalyst precursor in polymerization and oligomerization reactions.[1] Its thermal stability is a critical parameter, influencing its storage, handling, and performance in high-temperature processes. Understanding the thermal decomposition of this compound is essential for optimizing its use and ensuring process safety. This guide outlines the expected thermal behavior of Chromium(III) 2-ethylhexanoate based on thermal analysis studies of similar chromium carboxylate complexes.

Synthesis of Chromium(III) 2-Ethylhexanoate

A common method for the synthesis of Chromium(III) 2-ethylhexanoate involves the reaction of a chromium(III) salt with an alkali metal salt of 2-ethylhexanoic acid. A typical laboratory-scale synthesis protocol is as follows:

Experimental Protocol: Synthesis

-

Preparation of Sodium 2-ethylhexanoate: Dissolve 2-ethylhexanoic acid in an equimolar amount of sodium hydroxide (B78521) solution. The mixture is typically stirred until the acid is fully neutralized. The resulting sodium 2-ethylhexanoate solution is then dried, for example, by rotary evaporation, to obtain the solid salt.

-

Reaction with Chromium(III) Chloride: A solution of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in a suitable solvent, such as ethanol (B145695) or a mixture of water and ethanol, is prepared.

-

Precipitation: The sodium 2-ethylhexanoate solution is added dropwise to the chromium(III) chloride solution with constant stirring. This results in the precipitation of Chromium(III) 2-ethylhexanoate.

-

Isolation and Purification: The precipitate is collected by filtration, washed with deionized water to remove any unreacted salts, and then with a low-boiling point organic solvent like ethanol to facilitate drying. The final product is dried under vacuum at a low temperature to remove residual solvents.

Logical Relationship: Synthesis Workflow

Caption: Workflow for the synthesis of Chromium(III) 2-ethylhexanoate.

Thermal Analysis

The thermal stability of metal carboxylates is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Experimental Protocol: Thermal Analysis

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is used.

-

Sample Preparation: A small amount of the powdered Chromium(III) 2-ethylhexanoate sample (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

-

TGA/DSC Measurement: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of around 800 °C at a constant heating rate, commonly 10 °C/min.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, or in an oxidative atmosphere like air, with a constant flow rate (e.g., 50 mL/min).

-

Data Analysis: The TGA curve records the percentage of mass loss as a function of temperature, while the DSC curve measures the heat flow, indicating endothermic or exothermic events. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates.

Experimental Workflow: Thermal Stability Studies

Caption: General workflow for the thermal analysis of Chromium(III) 2-ethylhexanoate.

Quantitative Data

Based on studies of other chromium(III) carboxylates, a multi-step decomposition is anticipated.[2] The initial stages involve the loss of the organic ligands, followed by the final formation of the metal oxide. The following table summarizes the expected quantitative data from the thermal analysis of Chromium(III) 2-ethylhexanoate in an inert atmosphere.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) (Calculated) | DTG Peak (°C) | DSC Event |

| Step 1: Ligand Decomposition | 200 - 400 | ~50-60% | ~350 | Endothermic/Exothermic |

| Step 2: Final Decomposition | 400 - 550 | ~25-35% | ~480 | Exothermic |

| Final Residue | > 550 | Residue: ~15.8% | - | - |

Note: The temperature ranges and mass loss percentages are estimates based on the thermal decomposition of analogous chromium carboxylates and the stoichiometry of the decomposition to Cr₂O₃. The exact values for Chromium(III) 2-ethylhexanoate would need to be determined experimentally.

The final residue is expected to be chromium(III) oxide (Cr₂O₃), which is thermally stable at higher temperatures. The theoretical mass percentage of Cr₂O₃ from Cr(C₈H₁₅O₂)₃ is approximately 15.8%.

Proposed Thermal Decomposition Pathway

The thermal decomposition of Chromium(III) 2-ethylhexanoate in an inert atmosphere is likely to proceed through a two-step mechanism. The first step involves the breaking of the chromium-carboxylate bonds and the decomposition of the 2-ethylhexanoate ligands, leading to the formation of volatile organic products and an intermediate chromium-containing species. The second step is the decomposition of this intermediate to form the final, stable chromium(III) oxide.

Signaling Pathway: Thermal Decomposition

Caption: Proposed thermal decomposition pathway of Chromium(III) 2-ethylhexanoate.

In an oxidizing atmosphere (air), the decomposition is expected to occur at lower temperatures and be more exothermic due to the combustion of the organic ligands.

Conclusion

While direct experimental data on the thermal stability of Chromium(III) 2-ethylhexanoate is scarce, a comprehensive understanding can be extrapolated from related chromium carboxylate compounds. The anticipated two-step decomposition, culminating in the formation of stable chromium(III) oxide, provides a foundational model for its thermal behavior. For precise applications, it is imperative that the thermal analysis protocols outlined herein are conducted on the specific sample of interest to obtain accurate quantitative data. This guide serves as a valuable resource for researchers and professionals in designing and interpreting thermal stability studies of this important organometallic compound.

References

Solubility of Chromium(III) 2-Ethylhexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Chromium(III) 2-ethylhexanoate (B8288628) in various organic solvents. Due to its nature as a metal soap, this compound exhibits solubility in non-aqueous media, a critical property for its applications in catalysis, as a drying agent in coatings, and in various organic synthesis processes.[1][2][3] This document consolidates available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing.

Core Concepts in Solubility of Metal Soaps

Chromium(III) 2-ethylhexanoate, a type of metal soap, consists of a chromium metal center coordinated to 2-ethylhexanoate ligands.[1] Its solubility is primarily governed by the interactions between the long, nonpolar alkyl chains of the ethylhexanoate groups and the solvent molecules. As a general principle, "like dissolves like," meaning nonpolar metal soaps are more soluble in nonpolar organic solvents.[4] Factors influencing solubility include the nature of the metal, the chain length of the carboxylic acid, and the polarity of the solvent.[4]

Quantitative Solubility Data

Quantitative solubility data for Chromium(III) 2-ethylhexanoate is not extensively available in public literature. Most sources describe its solubility in qualitative terms. The following table summarizes the available information. It is important to note that many commercial preparations of Chromium(III) 2-ethylhexanoate are supplied as solutions, often in mineral spirits or 2-ethylhexanoic acid, rather than as a pure solid.[5][6][7]

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Organic Solvents (General) | - | Soluble | Not Specified | Frequently cited in technical literature.[2][8] |

| Mineral Spirits | Nonpolar (Alkane Mixture) | Soluble | Not Specified | Often used as a solvent for commercial solutions.[1][5] |

| Hexane | Nonpolar (Alkane) | Readily Soluble | Not Specified | Specifically mentioned for the hydrated form. |

| Toluene | Aromatic Hydrocarbon | Likely Soluble | Not Specified | Non-polar aromatic solvent, good candidate for dissolving metal soaps.[4] |

| Acetone | Polar Aprotic (Ketone) | Insoluble | Not Specified | Mentioned for the hydrated form. |

| Water | Polar Protic | Insoluble | Room Temperature | Consistently reported as insoluble or poorly soluble.[8][9] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic solubility of Chromium(III) 2-ethylhexanoate in an organic solvent, adapted from established shake-flask methods.[10]

Materials and Equipment

-

Chromium(III) 2-ethylhexanoate (solid, of known purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe and syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for chromium analysis)

Procedure

a. Preparation of Saturated Solutions:

-

Add an excess amount of solid Chromium(III) 2-ethylhexanoate to a glass vial. The excess solid is crucial to ensure a saturated solution at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath on an orbital shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

b. Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step should be performed quickly to minimize temperature fluctuations.

c. Quantification:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted samples to determine the concentration of Chromium(III) 2-ethylhexanoate.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, prepare a calibration curve using standard solutions of known concentrations. Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax).

-

Gravimetric Analysis: If the solvent is volatile, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For a highly accurate determination of chromium concentration, which can then be used to calculate the concentration of the entire compound.

-

d. Calculation of Solubility:

-

From the concentration of the diluted sample, calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Logical Framework for Solvent Selection and Testing

The choice of solvent and the subsequent testing process can be guided by a logical framework that considers the properties of both the solute and the potential solvents.

References

- 1. Chromium(III) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. dl.astm.org [dl.astm.org]

- 4. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 5. gelest.com [gelest.com]

- 6. Chromium (III) 2-Ethylhexanoate | CAS#:3444-17-5 | Chemsrc [chemsrc.com]

- 7. Chromium(III) 2-ethylhexanoate | C24H45CrO6 | CID 103012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. zhishangchemical.com [zhishangchemical.com]

- 9. cfmot.de [cfmot.de]

- 10. benchchem.com [benchchem.com]

Navigating the Coordination Landscape of Chromium 2-Ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium 2-ethylhexanoate (B8288628), a coordination complex with a rich and often debated structural chemistry, stands as a cornerstone in industrial catalysis. While its primary application lies in the selective trimerization of ethylene (B1197577) to 1-hexene (B165129), its utility extends to serving as a drier in coatings and an accelerator in polymer curing. This technical guide provides an in-depth exploration of the coordination chemistry of Chromium 2-ethylhexanoate, focusing on its synthesis, multifaceted structural identity, and spectroscopic, magnetic, and thermal properties. Detailed experimental protocols for the synthesis of its various forms are presented, alongside a comprehensive overview of its activation and catalytic cycle in ethylene trimerization. This document aims to serve as a critical resource for researchers and professionals seeking a deeper understanding of this versatile chromium complex.

Introduction

Chromium(III) 2-ethylhexanoate, with the general formula C24H45CrO6, is an organometallic compound that has garnered significant attention for its catalytic prowess.[1] It is a key precursor in the Phillips selective ethylene trimerization catalyst system, which is instrumental in the industrial production of linear alpha-olefins like 1-hexene and 1-octene.[1][2] Beyond its catalytic role, it also finds applications as a co-catalyst or drier in oxidation-drying coating systems and as an accelerator for the curing of unsaturated polyester (B1180765) and vinyl ester resins.[3] The trivalent form of chromium, as found in this complex, is noted to be significantly less toxic (500-1000 times) than its hexavalent counterpart.[4][5]

A pivotal aspect of the coordination chemistry of Chromium(III) 2-ethylhexanoate is the ambiguity surrounding its precise structure. While often referred to as a simple mononuclear complex, Cr(2-EH)3, compelling evidence suggests that commercially available forms and those synthesized under aqueous conditions exist as a trinuclear, oxo-centered complex, [Cr3O(RCO2)6(H2O)3]Cl.[6][7] Furthermore, under specific anhydrous conditions, a hydroxo-bridged species, (2-ethylhexanoate)2CrOH, has been proposed and synthesized.[8][9] This structural variability is a critical determinant of its reactivity and catalytic performance.

Synthesis and Structure

The synthesis route and reaction conditions profoundly influence the final structure of the this compound complex. Both Chromium(II) and Chromium(III) complexes have been prepared, with the latter exhibiting the structural isomerism central to its coordination chemistry.

Synthesis of Chromium(II) bis(2-ethylhexanoate)

A common method for the preparation of the Cr(II) complex involves the reaction of anhydrous chromium(II) chloride with a mixture of triethylamine (B128534) and 2-ethylhexanoic acid in an inert solvent like heptane.[10] The reaction yields a deep purple solution of Chromium(II) bis(2-ethylhexanoate) and a precipitate of triethylammonium (B8662869) hydrochloride.[10]

Synthesis of Chromium(III) tris(2-ethylhexanoate) Variants

The synthesis of the Cr(III) complex is more nuanced, leading to different structural outcomes.

-

Anhydrous Monomeric Chromium(III) tris(2-ethylhexanoate): The preparation of a true monomeric, homoleptic Cr(III) carboxylate necessitates rigorous anhydrous conditions.[9] A typical procedure involves the reaction of a chromium(III) chloride-tetrahydrofuran complex (CrCl3(THF)3) with sodium 2-ethylhexanoate in anhydrous THF.[3]

-

Trinuclear Oxo-Centered Complex ([Cr3O(2-EH)6(H2O)3]Cl): The presence of water during synthesis leads to the formation of a more complex, trinuclear, oxo-centered structure.[6] This species can be prepared from the reaction of a hydrated chromium salt, such as CrCl3·6H2O, with sodium 2-ethylhexanoate in a mixed solvent system like THF and methanol.[6]

-

Hydroxo-Bridged Dimer ((2-EH)2CrOH): A distinct hydroxo-bridged chromium complex can be synthesized by reacting CrCl3 with sodium 2-ethylhexanoate in water, which unexpectedly yields (2-EH)2CrOH instead of the expected Cr(EH)3.[8][11]

The structural elucidation of these complexes has been achieved through various techniques, including X-ray crystallography for related acetate (B1210297) complexes, mass spectrometry, and various spectroscopic methods.[6][12][13]

Spectroscopic and Magnetic Properties

The electronic and geometric structure of this compound has been investigated through several spectroscopic and magnetic techniques.

Infrared Spectroscopy

The infrared spectrum of Chromium(III) 2-ethylhexanoate provides key insights into the coordination of the carboxylate ligand.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2958 | C-H stretching vibration | [14] |

| 1533 | C=O (carboxylate) stretching | [14] |

| 1031 | C-O stretching vibration | [14] |

| ~3400 | O-H stretching (in aquated form) | [15] |

The position of the carboxylate stretching bands is indicative of its coordination mode (e.g., bidentate chelating or bridging).

UV-Visible Spectroscopy

The UV-Vis spectrum of Cr(III) complexes is characterized by d-d transitions. For Cr(III) 2-ethylhexanoate, the characteristic two-band pattern fades upon reaction with organoaluminum compounds during catalyst activation, indicating a change in the chromium coordination environment and oxidation state.[16] Typical Cr(III) complexes show absorption maxima around 400 nm and 580 nm.[17]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for probing the oxidation state and local environment of the chromium centers. For the trinuclear complex [Cr3O(2-EH)6(H2O)3]Cl, EPR studies reveal antiferromagnetic interactions between the chromium atoms within the [Cr3O] core.[6] At low temperatures (8K), a sharp resonance with a g-value of ~1.95 is observed, consistent with the population of the S = 1/2 ground state.[6] At higher temperatures (15-40K), a broader resonance at a g-value of ~1.93 is typical for an S = 3/2 complex.[6]

Magnetic Susceptibility

Magnetic measurements of trinuclear chromium carboxylates confirm the presence of antiferromagnetic exchange interactions between the chromium ions, mediated by the central oxo ligand.[6]

Thermal Analysis

Thermogravimetric analysis (TGA) of metal 2-ethylhexanoates generally shows a multi-stage decomposition process.[5] For chromium nitrate (B79036), a related Cr(III) compound, thermal decomposition occurs in three main steps: initial loss of water, followed by decomposition to intermediate oxides, and finally the formation of Cr2O3 at higher temperatures.[18] Similar decomposition patterns are expected for this compound, ultimately yielding chromium oxide.

Catalytic Applications in Ethylene Trimerization

The most significant application of this compound is as a precursor for the Phillips ethylene trimerization catalyst system.

Catalyst Activation

The activation of the Chromium(III) 2-ethylhexanoate precursor is a critical step in forming the active catalytic species. This process involves the reaction of the chromium complex with an activator, typically a mixture of organoaluminum compounds such as triethylaluminum (B1256330) (AlEt3) and diethylaluminum chloride (AlEt2Cl), in the presence of a pyrrole-based ligand, most commonly 2,5-dimethylpyrrole (DMP).[6] Spectroscopic studies have shown that this activation leads to the rapid reduction of the trinuclear Cr(III) precursor to form a polynuclear Cr(II) carboxylate complex.[6][9] Over time, this further converts to other Cr(II) and even Cr(I) species, which are believed to be the active catalysts in the trimerization cycle.[6]

Catalyst activation and ethylene trimerization cycle.

Catalytic Cycle

The prevailing mechanism for ethylene trimerization is the metallacycle mechanism.[3] The active chromium species, likely in a +1 or +2 oxidation state, coordinates with two ethylene molecules, which then undergo oxidative coupling to form a chromacyclopentane intermediate. Subsequent insertion of a third ethylene molecule expands the metallacycle to a chromacycloheptane. This is followed by reductive elimination, which releases 1-hexene and regenerates the active catalytic species, allowing the cycle to continue.[3] The selectivity towards 1-hexene is a key feature of this catalyst system and is influenced by factors such as the ligand, the Al/Cr ratio, and reaction conditions.[19]

Experimental Protocols

Synthesis of Aquated Chromium(III) tri-2-ethylhexanoate

This protocol is adapted from a patented procedure for producing the aquated form of the complex.[15]

-

Prepare Sodium 2-ethylhexanoate: Dissolve 120 g (3.0 moles) of sodium hydroxide (B78521) in 500 ml of distilled water. With stirring, add 475 g (3.3 moles) of 2-ethylhexanoic acid.

-

Prepare Chromium Nitrate Solution: In a separate container, dissolve 200 g (0.5 mole) of chromium nitrate nonahydrate in 500 ml of distilled water.

-

Reaction: Slowly add the chromium nitrate solution to the sodium 2-ethylhexanoate solution with vigorous stirring.

-

Extraction: After the addition is complete, add 500 ml of hexane (B92381) and continue stirring for 10 minutes. Separate the layers and wash the hexane layer containing the product with dilute sodium hydroxide solution, water, dilute sodium carbonate solution, and finally with distilled water.

-

Isolation: Dry the hexane solution over anhydrous magnesium sulfate. Remove most of the hexane under reduced pressure. Slowly add the resulting concentrate to 500 ml of acetone (B3395972) to precipitate the product.

-

Drying: Filter the resulting blue granular solid and air dry.

Synthesis of Anhydrous Chromium(II) bis(2-ethylhexanoate)

This procedure outlines the synthesis of the Cr(II) complex under inert conditions.[10]

-

Preparation: To a suspension of 0.5 mole of anhydrous chromium(II) chloride in heptane, add an equimolar mixture of triethylamine and 2-ethylhexanoic acid in heptane.

-

Reaction: Allow the reaction to proceed slowly, which results in the formation of a deep purple solution and the precipitation of triethylammonium hydrochloride.

-

Isolation: Remove the precipitate by filtration. The volatiles are then removed under vacuum to isolate the product as a purple oil.

Conclusion

The coordination chemistry of this compound is complex and highly dependent on its synthetic pathway. The prevailing evidence points towards a trinuclear oxo-centered structure for the commonly used Cr(III) precursor in catalysis, rather than a simple mononuclear species. This structural understanding is paramount for elucidating the mechanism of catalyst activation and the subsequent highly selective trimerization of ethylene. The detailed spectroscopic and catalytic data presented herein provide a comprehensive foundation for researchers working with this industrially significant coordination compound. Further investigations into the precise nature of the active catalytic species and the role of each component in the catalyst system will continue to refine our understanding and potentially lead to the development of even more efficient and selective oligomerization catalysts.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Chromium(III) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phillips catalyst - Wikipedia [en.wikipedia.org]

- 5. Chromium(III) 2-ethylhexanoate | C24H45CrO6 | CID 103012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A chromium precursor for the Phillips ethylene trimerization catalyst: (2-ethylhexanoate)2CrOH - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. A chromium precursor for the Phillips ethylene trimerization catalyst: (2-ethylhexanoate)2CrOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. US3968135A - Chromium salt catalysts - Google Patents [patents.google.com]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. researchgate.net [researchgate.net]

- 18. rroij.com [rroij.com]

- 19. Industrially relevant ethylene trimerization catalysts and processes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

An In-depth Technical Guide to the Electrochemical Synthesis of Chromium(III) 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical synthesis of chromium(III) 2-ethylhexanoate (B8288628), a compound of significant interest as a catalyst precursor, particularly in the production of linear alpha olefins like 1-hexene.[1] This document details the core principles, experimental protocols, and quantitative data associated with its electrosynthesis, offering a valuable resource for researchers in catalysis and organometallic chemistry.

Introduction to Electrochemical Synthesis

Electrochemical synthesis offers a direct and often cleaner route for the preparation of metal carboxylates compared to traditional methods.[2] The fundamental principle involves the anodic dissolution of a sacrificial metal anode in an electrolyte solution containing a carboxylic acid. This method avoids the need for metal salts as starting materials and can lead to high-purity products.

The overall reaction for the synthesis of chromium(III) 2-ethylhexanoate can be summarized as follows:

-

Anode (Oxidation): Cr → Cr³⁺ + 3e⁻

-

Cathode (Reduction): 3RCOOH + 3e⁻ → 3RCOO⁻ + 3/2 H₂ (in a protic medium)

-

Overall Reaction: Cr + 3RCOOH → Cr(RCOO)₃ + 3/2 H₂

Where RCOOH represents 2-ethylhexanoic acid.

Experimental Protocols

The electrochemical synthesis of chromium(III) 2-ethylhexanoate is typically carried out in a divided or undivided electrochemical cell. The following protocols are based on established methods for the electrosynthesis of transition metal carboxylates.[2]

Materials and Equipment

-

Anode: High-purity chromium metal rod or plate.

-

Cathode: Inert material such as platinum foil or a graphite (B72142) rod.

-

Electrolyte: A solution of 2-ethylhexanoic acid in a suitable solvent.

-

Solvent: Acetonitrile is a commonly used solvent for this synthesis.[3]

-

Electrochemical Cell: A glass cell, which can be divided with a porous frit or an ion-exchange membrane.

-

Power Supply: A galvanostat/potentiostat capable of providing a constant current or potential.

-

Magnetic Stirrer and Stir Bar.

-

Inert Atmosphere: Schlenk line or glove box for handling air-sensitive materials, if required.

General Experimental Procedure

-

Cell Assembly: The chromium anode and the inert cathode are placed in the electrochemical cell. In a divided cell, the anolyte and catholyte compartments are separated.

-

Electrolyte Preparation: A solution of 2-ethylhexanoic acid is prepared in acetonitrile. The concentration of the acid is a key parameter that can influence the reaction rate and product yield.

-

Electrolysis: The cell is filled with the electrolyte solution. The solution is stirred to ensure mass transport. A constant current or potential is applied between the anode and the cathode. The progress of the reaction can be monitored by observing the dissolution of the chromium anode.

-

Product Isolation: Upon completion of the electrolysis, the resulting solution may contain the dissolved chromium(III) 2-ethylhexanoate. The product can be isolated by removing the solvent under reduced pressure.[2]

-

Purification: The crude product can be purified by washing with a suitable solvent to remove any unreacted 2-ethylhexanoic acid or other impurities.

Quantitative Data

The efficiency and yield of the electrochemical synthesis are crucial parameters. The following tables summarize typical experimental conditions and performance metrics for the electrochemical synthesis of transition metal carboxylates, including illustrative data for chromium compounds where available.

Table 1: Typical Electrochemical Synthesis Parameters for Metal Carboxylates

| Parameter | Value/Range | Reference |

| Anode | Chromium | [3] |

| Cathode | Platinum or Graphite | [4] |

| Solvent | Acetonitrile | [2][3] |

| Carboxylic Acid Conc. | 0.1 - 1.0 M | General Practice |

| Applied Voltage | 10 - 40 V | [2] |

| Current Density | 10 - 100 mA/cm² | General Practice |

| Temperature | 20 - 60 °C | [2] |

| Reaction Time | 2 - 8 hours | General Practice |

Table 2: Performance Metrics for Electrochemical Synthesis of Chromium Carboxylates

| Product | Yield | Current Efficiency | Catalytic Activity | Reference |

| Chromium(III) propionate (B1217596) | High (not specified) | ~1.0 mol/F | Not Applicable | [2] |

| Chromium(III) 2-ethylhexanoate | High (not specified) | Not specified | >3.0 x 10⁴ mol C₂H₄/mol Cr·h | [1][3] |

Signaling Pathways and Experimental Workflows

The logical flow of the electrochemical synthesis process can be visualized to better understand the sequence of operations and the relationships between different stages.

Caption: Experimental workflow for the electrochemical synthesis of Chromium(III) 2-ethylhexanoate.

Mechanism of Formation

The electrochemical synthesis of metal carboxylates proceeds through a well-established mechanism involving the oxidation of the metal anode and subsequent reaction with the carboxylate anions present in the electrolyte.

Caption: Reaction mechanism for the electrochemical synthesis of Chromium(III) 2-ethylhexanoate.

Conclusion

The electrochemical synthesis of chromium(III) 2-ethylhexanoate represents a direct, efficient, and potentially scalable method for producing this valuable catalyst precursor. The process, centered on the anodic dissolution of chromium metal in the presence of 2-ethylhexanoic acid, offers advantages in terms of simplicity and product purity. While specific quantitative data on yields and current efficiencies require further investigation, the established protocols for analogous transition metal carboxylates provide a strong foundation for optimizing the synthesis of the chromium(III) complex. The high catalytic activity of the electrochemically synthesized product underscores the importance of this method for applications in industrial catalysis. Further research aimed at elucidating the precise optimal conditions for this synthesis will be invaluable for its broader implementation.

References

FT-IR Analysis of Chromium(III) 2-Ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) 2-ethylhexanoate (B8288628), denoted as Cr(2-EH)₃, is a coordination complex with significant applications as a catalyst, crosslinking agent, and in materials science. Its molecular structure, particularly the coordination of the 2-ethylhexanoate ligands to the chromium center, dictates its chemical reactivity and physical properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule and to elucidate its structural characteristics. This guide provides an in-depth technical overview of the FT-IR analysis of Cr(2-EH)₃, including experimental protocols, data interpretation, and a summary of key vibrational modes.

Principles of FT-IR Spectroscopy in the Analysis of Cr(2-EH)₃

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of characteristic functional groups.

In the context of Cr(2-EH)₃, FT-IR analysis is particularly insightful for:

-

Confirming the coordination of the 2-ethylhexanoate ligand to the chromium ion: This is primarily observed by shifts in the characteristic vibrational frequencies of the carboxylate group upon complexation.

-

Identifying the coordination mode of the carboxylate group: The carboxylate ligand can coordinate to the metal center in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group can help distinguish between these modes.

-

Verifying the presence of the aliphatic hydrocarbon chains of the 2-ethylhexanoate ligand.

Experimental Protocol: FT-IR Analysis of Cr(2-EH)₃

A detailed and reproducible experimental protocol is crucial for obtaining high-quality FT-IR spectra. The following is a generalized methodology for the analysis of Cr(2-EH)₃.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable. The instrument should be capable of scanning in the mid-infrared region (typically 4000-400 cm⁻¹).

Sample Preparation:

Chromium(III) 2-ethylhexanoate is often a viscous liquid or a waxy solid. The choice of sampling technique depends on the physical state of the sample.

-

For Viscous Liquids (Neat Sample):

-

Place a single drop of the Cr(2-EH)₃ sample directly onto the surface of one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top of the first, spreading the sample into a thin, uniform film.

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR) for Viscous Liquids or Solids:

-

ATR-FTIR is a convenient method that requires minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Apply a small amount of the Cr(2-EH)₃ sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

For Solid Samples (KBr Pellet Technique):

-

Grind a small amount (1-2 mg) of the solid Cr(2-EH)₃ sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the sample.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Data Acquisition:

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the FT-IR spectrum.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ is typically sufficient for routine analysis.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Apodization: Use a standard apodization function, such as Happ-Genzel.

-

Data Presentation: FT-IR Spectral Data of Cr(2-EH)₃

The following table summarizes the key FT-IR absorption bands observed for Chromium(III) 2-ethylhexanoate and its precursor, 2-ethylhexanoic acid.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Compound |

| ~3300-2500 (broad) | O-H | Stretching | 2-Ethylhexanoic Acid |

| ~2958 | C-H | Asymmetric & Symmetric Stretching | Cr(2-EH)₃ & 2-Ethylhexanoic Acid |

| ~1710 | C=O | Stretching | 2-Ethylhexanoic Acid |

| ~1533 | COO⁻ | Asymmetric Stretching | Cr(2-EH)₃ |

| ~1460 | C-H | Bending (Scissoring) | Cr(2-EH)₃ & 2-Ethylhexanoic Acid |

| ~1415 | COO⁻ | Symmetric Stretching | Cr(2-EH)₃ |

| ~1380 | C-H | Bending (Umbrella) | Cr(2-EH)₃ & 2-Ethylhexanoic Acid |

| ~1031 | C-O | Stretching | Cr(2-EH)₃ |

| ~940 (broad) | O-H | Out-of-plane bend | 2-Ethylhexanoic Acid |

Interpretation of the FT-IR Spectrum of Cr(2-EH)₃

A comparative analysis of the FT-IR spectra of 2-ethylhexanoic acid and Cr(2-EH)₃ reveals key structural information.

-

Disappearance of the O-H Band: The broad absorption band between 3300 and 2500 cm⁻¹, characteristic of the hydroxyl group (O-H) in the carboxylic acid dimer of 2-ethylhexanoic acid, is absent in the spectrum of Cr(2-EH)₃. This is a strong indication that the acidic proton has been replaced by the chromium ion, confirming the formation of the metal carboxylate.

-

Aliphatic C-H Stretching: The strong absorption bands around 2958 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the 2-ethylhexanoate ligand.[1] These peaks are present in both the free acid and the chromium complex, confirming the integrity of the hydrocarbon chain.

-

Shift of the Carbonyl (C=O) Band: The most significant change is observed in the carbonyl stretching region. In 2-ethylhexanoic acid, the C=O stretching vibration appears around 1710 cm⁻¹. Upon coordination to chromium, this band is replaced by two distinct bands: a strong, broad band around 1533 cm⁻¹ and a weaker band around 1415 cm⁻¹.[1]

-

The band at ~1533 cm⁻¹ is assigned to the asymmetric stretching vibration (νₐₛ) of the carboxylate group (COO⁻).[1]

-

The band at ~1415 cm⁻¹ is assigned to the symmetric stretching vibration (νₛ) of the carboxylate group (COO⁻).

-

-

Coordination Mode Analysis: The separation between the asymmetric and symmetric stretching frequencies of the carboxylate group (Δν = νₐₛ - νₛ) provides insight into the coordination mode. For Cr(2-EH)₃, Δν is approximately 118 cm⁻¹ (1533 - 1415 cm⁻¹). This relatively small separation is indicative of a bidentate bridging or chelating coordination of the carboxylate ligands to the chromium centers. In a purely ionic bond, the separation is typically smaller, while for a monodentate coordination, the separation is significantly larger.

-

C-O Stretching: The band observed at 1031 cm⁻¹ in the spectrum of Cr(2-EH)₃ can be attributed to the C-O stretching vibration.[1]

Visualization of the FT-IR Analysis Workflow

The logical flow of an FT-IR analysis of Cr(2-EH)₃, from sample preparation to spectral interpretation, can be visualized as follows:

Caption: Workflow for the FT-IR analysis of Cr(2-EH)₃.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of Chromium(III) 2-ethylhexanoate. By analyzing the key vibrational bands, particularly the shifts in the carboxylate stretching frequencies upon coordination to the chromium ion, researchers can confirm the formation of the complex, identify its constituent functional groups, and gain valuable insights into its coordination chemistry. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and professionals working with this and related metal carboxylate compounds.

References

A Comprehensive Technical Guide to the Physical Properties of Chromium(III) 2-Ethylhexanoate Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) 2-ethylhexanoate (B8288628), with the chemical formula C₂₄H₄₅CrO₆, is an organometallic coordination complex of significant interest in industrial chemistry.[1] It is a green, viscous liquid at room temperature.[2] This compound is notably utilized as a catalyst precursor, particularly in the Phillips selective ethylene (B1197577) trimerization process for the production of linear alpha-olefins like 1-hexene (B165129) and 1-octene.[1] Its solubility in organic solvents makes it a versatile component in various catalytic systems and as a drying agent in paints and coatings.[3] Understanding the physical properties of Chromium(III) 2-ethylhexanoate is paramount for its effective application, process optimization, and safety management in research and industrial settings. This guide provides a detailed overview of its key physical characteristics, standardized experimental protocols for their determination, and a visualization of its role in a crucial catalytic process.

Physical Properties of Chromium(III) 2-Ethylhexanoate

The physical characteristics of Chromium(III) 2-ethylhexanoate have been determined through various analytical methods. A summary of these properties is presented in the table below for easy reference and comparison.

| Physical Property | Value | Notes |

| Molecular Formula | C₂₄H₄₅CrO₆ | [1] |

| Molar Mass | 481.6 g/mol | [1][4] |

| Appearance | Green, viscous liquid | [1][2] |

| Density | 1.01 g/cm³ | [1][5][6][7][8] |

| Boiling Point | 489.1 °C at 101,325 Pa | [5][6][8] |

| Flash Point | 110 °C (230 °F) | [1][5][6][7][8] |

| Solubility | Soluble in mineral spirits; Insoluble in water | [1][9] |

| Refractive Index | No data available | |

| Viscosity | No quantitative data available, described as "viscous" | [2] |

Experimental Protocols

Accurate determination of the physical properties of liquid organometallic compounds such as Chromium(III) 2-ethylhexanoate is crucial for quality control and process development. The following are detailed methodologies for key experiments, based on standardized protocols.

Synthesis of Chromium(III) 2-ethylhexanoate

Two primary synthetic routes are commonly employed for the preparation of Chromium(III) 2-ethylhexanoate: an aqueous method and an anhydrous method.

-

Aqueous Synthesis:

-

Prepare an aqueous solution of a Chromium(III) salt, such as chromium(III) nitrate (B79036) nonahydrate.

-

Separately, prepare an aqueous solution of sodium 2-ethylhexanoate.

-

Add the Chromium(III) salt solution to the sodium 2-ethylhexanoate solution with stirring.

-

The resulting product, often a polymeric, aquated complex, will precipitate or separate.

-

Isolate the product and extract it into an organic solvent like hexane.

-

The solvent is then removed under reduced pressure to yield the final product. This method typically results in a trinuclear, oxo-centered cluster, [Cr₃O(RCO₂)₆(H₂O)₃]⁺.[1]

-

-

Anhydrous Salt Metathesis:

-

Under an inert atmosphere (e.g., nitrogen or argon), prepare a slurry of the chromium(III) chloride-tetrahydrofuran complex (CrCl₃(THF)₃) in anhydrous tetrahydrofuran (B95107) (THF).

-

Separately, prepare a solution of dry sodium 2-ethylhexanoate in anhydrous THF.

-

Add the sodium 2-ethylhexanoate solution (approximately 3.1 equivalents) to the CrCl₃(THF)₃ slurry.

-

Stir the mixture at room temperature for 24 hours.

-

After the reaction is complete, the sodium chloride byproduct is removed by filtration.

-

The THF is removed from the filtrate under vacuum to yield the monomeric, neutral, homoleptic Chromium(III) 2-ethylhexanoate as a green, oily product.[1]

-

Determination of Density

The density of viscous liquids can be determined using a pycnometer or a digital density meter.

-

Method: ASTM D1475 - Standard Test Method for Density of Liquid Coatings, Inks, and Related Products.

-

Calibration: Calibrate the pycnometer by cleaning, drying, and weighing it empty. Then, fill it with distilled water of a known temperature and weigh it again to determine the volume of the pycnometer.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the Chromium(III) 2-ethylhexanoate sample, ensuring no air bubbles are present.

-

Weighing: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

-

-

Alternative Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. This method uses an oscillating U-tube to determine the density from the change in oscillating frequency when the tube is filled with the sample.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Method: OECD Guideline 103 - Boiling Point.

-

Apparatus: A suitable apparatus, such as an ebulliometer or a dynamic method setup, is used where the sample is heated and the temperature of the vapor-liquid equilibrium is measured.

-

Procedure: The sample is heated, and the temperature at which boiling is sustained is recorded. The pressure at which the measurement is taken must also be recorded.

-

Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using the Clausius-Clapeyron equation or appropriate nomographs.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Method: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester. This method is suitable for viscous liquids.

-

Apparatus: A Pensky-Martens closed-cup tester is used.

-

Procedure: A sample of the liquid is placed in the test cup and heated at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

-